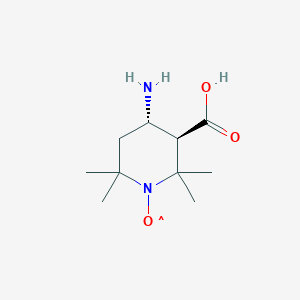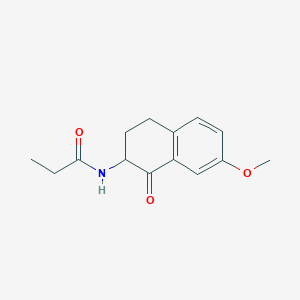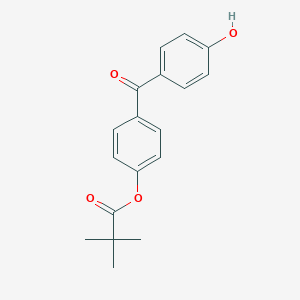
Oxybutyninchlorid, (R)-
Übersicht
Beschreibung
Oxybutynin chloride, (R)-, also known as Oxybutynin chloride, (R)-, is a useful research compound. Its molecular formula is C22H32ClNO3 and its molecular weight is 393.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oxybutynin chloride, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxybutynin chloride, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Behandlung des Syndroms der überaktiven Blase (OAB)
Oxybutyninchlorid ist in erster Linie zur Behandlung des Syndroms der überaktiven Blase (OAB) indiziert . OAB ist definiert als das Vorhandensein von Harndrang, in der Regel begleitet von Harnfrequenz tagsüber und Nykturie, mit oder ohne Dranginkontinenz, ohne Infektion oder andere erkennbare Ätiologie . Dies ist ein bedeutendes Problem für Männer und Frauen, von dem es heißt, dass es über 33 Millionen Erwachsene in den USA betrifft, wobei die Prävalenz mit zunehmendem Alter steigt .
Hemmung von Muskarinrezeptoren
Oxybutyninchlorid bindet aktiv an alle fünf Muskarinrezeptoren (M1–M5), die beim Menschen vorkommen, wobei die Affinität für M3 gegenüber M2-Rezeptoren zehnmal höher ist . Es wurde auch gezeigt, dass das Medikament eine geringfügig höhere Affinität für M1-Muskarinrezeptoren als für M2-Rezeptoren aufweist .
Erhöhte Harnblasenkapazität
Bei Patienten mit Erkrankungen, die durch unwillkürliche Detrusorkontraktionen gekennzeichnet sind, haben zystometrische Studien gezeigt, dass Oxybutynin die maximale Harnblasenkapazität erhöht und das Volumen zur ersten Detrusorkontraktion erhöht .
Formulierung von Oxybutyninchlorid-Mikropartikel-beladenen Zäpfchen
Es wurden Forschungsarbeiten zur Formulierung und Charakterisierung von Oxybutyninchlorid (OXC)-Mikropartikel-beladenen, mukoharfenen Zäpfchen durchgeführt, die im unteren Rektum haften bleiben und den First-Pass-Metabolismus vermeiden können . Das Emulsions-Ionen-Gelationsverfahren wird zur Herstellung von OXC-Mikropartikeln eingesetzt .
Verbesserung der Arzneimittel Auflösung
In-vitro-Freisetzungsstudien zeigten eine Verbesserung der Arzneimittel Auflösung als Folge seiner Einklemmung in Mikropartikel . Dies könnte die Bioverfügbarkeit des Arzneimittels möglicherweise verbessern.
Entwicklung eines Oxybutyninchlorid-Topical-Gels
Es wurden transdermale Formulierungen von Oxybutynin entwickelt, um den First-Pass-Hepato- und Gastrointestinalstoffwechsel zu vermeiden, der für die anticholinergen Nebenwirkungen verantwortlich ist, die häufig bei der oralen Verabreichung von Oxybutynin beobachtet werden<a aria-label="4: " data-citationid="725dbd0c-4426-d489-3ee1-fcca531b38b6-32" h="ID=SERP,5015.1" href="https://www.dovepress.com/development-of-oxybut
Wirkmechanismus
Target of Action
Oxybutynin chloride, ®-, primarily targets the muscarinic receptors in the human body . These receptors play a crucial role in the contraction and relaxation of the bladder’s detrusor muscle, which is responsible for the storage and release of urine .
Mode of Action
Oxybutynin chloride, ®-, exerts a direct antispasmodic effect on smooth muscle and inhibits the muscarinic action of acetylcholine . This inhibition prevents involuntary bladder contractions, thereby reducing the urge to void . It has a ten times greater affinity for M3 versus M2 receptors .
Biochemical Pathways
The primary biochemical pathway affected by oxybutynin chloride, ®-, is the cholinergic pathway . By inhibiting the muscarinic action of acetylcholine, oxybutynin chloride, ®-, disrupts the normal signaling process that leads to bladder contractions . This results in a decrease in the frequency of both contractions and the urge to urinate .
Pharmacokinetics
Oxybutynin chloride, ®-, is rapidly absorbed following oral administration, achieving peak plasma concentrations within an hour . The drug has an elimination half-life of approximately 2 to 3 hours . It undergoes extensive first-pass metabolism in the liver, primarily via the CYP3A4 enzyme . Less than 0.1% of the drug is excreted as metabolites and unchanged drug in the urine .
Result of Action
The molecular and cellular effects of oxybutynin chloride, ®-, action primarily involve the relaxation of the bladder’s detrusor muscle . This relaxation increases the bladder’s capacity to hold urine, decreases the frequency of uninhibited contractions, and delays the initial desire to void . As a result, symptoms of overactive bladder, such as frequent or urgent urination and incontinence, are alleviated .
Action Environment
Environmental factors can influence the action, efficacy, and stability of oxybutynin chloride, ®-. For instance, the drug’s absorption can be affected by the presence of food in the stomach . Additionally, individual variations in liver function can influence the drug’s metabolism and, consequently, its efficacy . Lastly, the drug’s stability can be affected by storage conditions; it should be preserved in tight, light-resistant containers .
Safety and Hazards
You should not use oxybutynin if you have untreated or uncontrolled narrow-angle glaucoma, a blockage in your digestive tract (stomach or intestines), or if you are unable to urinate . Before using oxybutynin, tell your doctor if you have glaucoma, liver or kidney disease, an enlarged prostate, myasthenia gravis, ulcerative colitis, a blockage in your stomach or intestines, or a stomach disorder such as gastroesophageal reflux disease (GERD) or slow digestion . This medication may cause blurred vision and may impair your thinking or reactions .
Biochemische Analyse
Biochemical Properties
“Oxybutynin Chloride, ®-” exerts a direct antispasmodic effect on smooth muscle and inhibits the muscarinic action of acetylcholine on smooth muscle . It is involved in interactions with enzymes and proteins, particularly those related to the muscarinic receptors within the urothelium and detrusor muscle .
Cellular Effects
“Oxybutynin Chloride, ®-” has a significant impact on various types of cells and cellular processes. It primarily affects the cells of the bladder, reducing muscle spasms and urinary frequency . It also influences cell function by impacting cell signaling pathways, particularly those involving acetylcholine and its effects on smooth muscle .
Molecular Mechanism
The molecular mechanism of “Oxybutynin Chloride, ®-” involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It works by blocking the effects of acetylcholine on smooth muscle, thereby reducing detrusor muscle activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “Oxybutynin Chloride, ®-” change over time. It has been observed that the drug is rapidly absorbed, with peak concentrations reached within about 1 hour of administration . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
“Oxybutynin Chloride, ®-” is involved in several metabolic pathways. It is known to undergo extensive dose-dependent gut CYP3A4-mediated metabolism . Detailed information on the enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, is not currently available.
Eigenschaften
IUPAC Name |
4-(diethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/t22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIJYDAEGSIQPZ-FTBISJDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207344-05-5 | |
| Record name | Oxybutynin chloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207344055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aroxybutynin chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWB87T68BN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B16087.png)
![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)
![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16092.png)
![N-[(1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16093.png)









